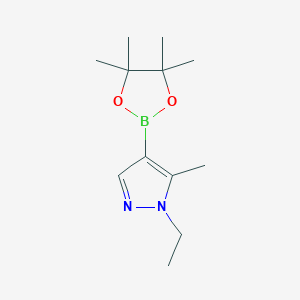
(2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylphenylhydrazine hydrochloride salt ((2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride) is an organic compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol. It is commonly used in various chemical reactions and scientific research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,4-dimethylphenylhydrazine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .
Industrial Production Methods
Industrial production of 2,4-Dimethylphenylhydrazine hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product. The compound is then dried and packaged for distribution .
化学反応の分析
Types of Reactions
2,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
科学的研究の応用
2,4-Dimethylphenylhydrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dimethylphenylhydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The specific pathways and targets depend on the context of its use in research and industry .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Another hydrazine derivative used in similar applications but with different reactivity due to the presence of nitro groups.
2,4-Dichlorophenylhydrazine: Contains chlorine atoms, which alter its chemical properties and reactivity.
2,4-Dimethylphenylhydrazine: The parent compound without the hydrochloride salt, used in various organic synthesis reactions
Uniqueness
2,4-Dimethylphenylhydrazine hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
123333-93-7; 60480-83-3 |
|---|---|
分子式 |
C8H15ClN2O |
分子量 |
190.67 |
IUPAC名 |
(2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH.H2O/c1-6-3-4-8(10-9)7(2)5-6;;/h3-5,10H,9H2,1-2H3;1H;1H2 |
InChIキー |
OXXNBCWWNHQUDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NN)C.O.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)

![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)
![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)

![(2E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2727815.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)

![2-(3-bromophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2727819.png)


